ML324

Description

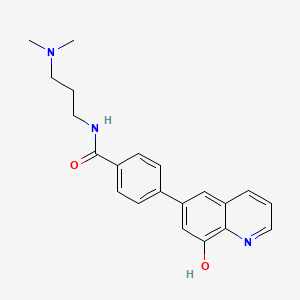

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVSOZTVKXUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222800-79-4 | |

| Record name | 1222800-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a synthetic compound identified as a potent inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, methodologies for its synthesis and biological evaluation, and its role in modulating cellular signaling pathways. The information presented herein is intended to support further research and development of this compound as a chemical probe and potential therapeutic agent, particularly in the context of oncology.

Physicochemical Properties

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a small molecule belonging to the 8-hydroxyquinoline class of compounds. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide

| Property | Value | Source |

| IUPAC Name | N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | - |

| CAS Number | 1222800-79-4 | |

| Molecular Formula | C₂₁H₂₃N₃O₂ | |

| Molecular Weight | 349.43 g/mol | |

| Appearance | Solid (predicted) | - |

| pKa | Not experimentally determined. Predicted values suggest a basic pKa for the dimethylamino group (approx. 9-10) and both acidic and basic pKa values for the 8-hydroxyquinoline moiety. | - |

| Solubility | Not experimentally determined. Predicted to have low aqueous solubility, but may be soluble in organic solvents like DMSO and ethanol. | - |

Synthesis and Characterization

While a specific detailed synthesis protocol for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is not published, a general synthetic route can be proposed based on standard amide bond formation reactions.

Proposed Synthetic Workflow

The synthesis would likely involve the coupling of two key intermediates: 4-(8-hydroxyquinolin-6-yl)benzoic acid and N,N-dimethylpropane-1,3-diamine.

Caption: Proposed synthetic workflow for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.

Experimental Protocol: Amide Coupling

-

Reaction Setup: Dissolve 4-(8-hydroxyquinolin-6-yl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add N,N-dimethylpropane-1,3-diamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Mechanism of Action

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is an inhibitor of the JMJD2 family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression.

Target: JMJD2 Family of Histone Demethylases

The JMJD2 (or KDM4) family includes several isoforms (JMJD2A, JMJD2B, JMJD2C, etc.) that are Fe(II) and α-ketoglutarate-dependent oxygenases. They primarily target di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Overexpression of JMJD2 enzymes has been implicated in various cancers, making them attractive therapeutic targets.

Experimental Protocol: In Vitro JMJD2A Inhibition Assay

A common method to assess the inhibitory activity of compounds against JMJD2A is a biochemical assay that measures the demethylation of a specific histone peptide substrate.

Workflow for JMJD2A Inhibition Assay:

Caption: Experimental workflow for an in vitro JMJD2A inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer containing Tris-HCl, KCl, MgCl₂, and a reducing agent. Prepare solutions of recombinant human JMJD2A, the test compound at various concentrations, a biotinylated H3K9me3 peptide substrate, and cofactors (Fe(II), α-ketoglutarate, and ascorbate).

-

Enzyme and Inhibitor Incubation: Add JMJD2A enzyme to the wells of a microplate. Then, add the test compound or a vehicle control (e.g., DMSO). Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Start the demethylation reaction by adding the H3K9me3 peptide substrate and cofactors.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of demethylated product. This can be achieved using various methods, such as an ELISA-based approach with an antibody specific to the demethylated product (H3K9me2 or H3K9me1) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Signaling Pathways

Inhibition of JMJD2A by compounds like N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide can have significant downstream effects on cellular signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway.

JMJD2A has been shown to be upregulated in certain cancers, such as glioma, where it promotes cell growth. It can activate the Akt-mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[1]

Caption: Proposed signaling pathway modulation by JMJD2A inhibition.

Inhibition of JMJD2A leads to an increase in the repressive histone mark H3K9me3. This can lead to the silencing of genes that are involved in the activation of the Akt signaling pathway. Consequently, the downstream mTOR pathway is also inhibited, resulting in reduced cell growth and proliferation.[1]

Conclusion

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide represents a valuable chemical tool for studying the biological roles of the JMJD2 family of histone demethylases. Its potential as a therapeutic agent, particularly in oncology, warrants further investigation. This guide provides a foundational understanding of its properties and the methodologies required for its study, which should facilitate future research in this area. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models.

References

The Discovery and Development of ML324: A Potent, Cell-Permeable JMJD2 Histone Demethylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML324 is a potent and selective small-molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. Its discovery marked a significant advancement in the field of epigenetics, providing a valuable chemical probe to investigate the biological roles of JMJD2 enzymes and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound, including detailed experimental protocols and an exploration of its mechanism of action in cancer and viral infections.

Introduction: The Rise of Epigenetic Modulators

The dynamic regulation of gene expression is orchestrated by a complex interplay of genetic and epigenetic mechanisms. Histone post-translational modifications are a cornerstone of this regulation, with the methylation of lysine residues playing a critical role in chromatin organization and gene transcription. The discovery of histone demethylases, such as the Jumonji C (JmjC) domain-containing family, revealed that histone methylation is a reversible process, opening new avenues for therapeutic intervention.

The JMJD2 subfamily of histone demethylases (JMJD2A, -B, -C, and -D), also known as lysine-specific demethylase 4 (KDM4), specifically removes di- and trimethyl marks from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of JMJD2 activity has been implicated in a variety of diseases, including cancer and viral infections, making these enzymes attractive targets for drug discovery.[1]

The Discovery of this compound

Prior to the discovery of this compound, the field of JMJD2 inhibitor development was hampered by a lack of potent and cell-permeable compounds.[2] Early inhibitors were often peptide-based or possessed carboxylic acid moieties that limited their cellular activity.[2] The development of this compound originated from a quantitative high-throughput screening (qHTS) campaign that identified the 8-hydroxyquinoline scaffold as a promising starting point for potent JMJD2E inhibition.[2]

From High-Throughput Screening to a Potent Probe

A qHTS of approximately 236,000 compounds was conducted using a formaldehyde dehydrogenase (FDH) coupled assay to monitor the enzymatic activity of JMJD2E.[2] This screen identified several 5-substituted-8-hydroxyquinolines as weak inhibitors. Subsequent structure-activity relationship (SAR) studies, guided by an AlphaScreen assay, led to the optimization of this scaffold.[2] These efforts culminated in the synthesis of this compound, a molecule that demonstrated sub-micromolar inhibitory activity against JMJD2E and, crucially, exhibited excellent cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Biochemical and Cellular Characterization of this compound

Potency and Selectivity

This compound is a potent inhibitor of the JMJD2 family. The key quantitative data for this compound are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC50 (JMJD2E) | 920 nM | AlphaScreen | [3] |

| IC50 (KDM4B) | 4.9 µM | - | [4] |

| Selectivity | >100-fold vs. LSD1 | Biochemical Assay | [2] |

| EC50 (HSV-1) | ~5-10 µM | Plaque Reduction Assay | [5] |

| EC50 (hCMV) | ~5-10 µM | Viral Yield Assay | [2] |

Table 1: In Vitro Potency and Selectivity of this compound

ADME Properties

A significant advantage of this compound over earlier JMJD2 inhibitors is its excellent drug-like properties.

| Parameter | Value | Species | Assay | Reference |

| Caco-2 Permeability (Papp A→B) | >20 x 10⁻⁶ cm/s | - | Caco-2 Assay | [6] |

| Microsomal Stability (t₁/₂) | >60 min | Mouse | Liver Microsome Stability | [6] |

| Microsomal Stability (t₁/₂) | >60 min | Rat | Liver Microsome Stability | [6] |

Table 2: In Vitro ADME Properties of this compound

Mechanism of Action

This compound exerts its inhibitory effect by chelating the Fe(II) ion in the active site of the JMJD2 enzyme, a mechanism shared by other 8-hydroxyquinoline-based inhibitors. This interaction prevents the binding of the co-substrate α-ketoglutarate and the subsequent demethylation reaction.

Role in Cancer

JMJD2 enzymes are overexpressed in various cancers and contribute to tumorigenesis through multiple signaling pathways.

JMJD2 proteins can act as co-activators for transcription factors such as β-catenin and HIF-1α, promoting the expression of genes involved in cell proliferation, angiogenesis, and metabolic reprogramming.[7][8][9] For instance, JMJD2D has been shown to interact with β-catenin to enhance the transcription of Wnt target genes in colorectal cancer.[9] Additionally, JMJD2C can be recruited by HIF-1α to hypoxia response elements, where it demethylates H3K9me3, leading to the activation of hypoxic gene expression.[10] There is also evidence for cross-talk with the Notch signaling pathway, where Wnt/β-catenin signaling can induce Jagged1, a Notch ligand, thereby activating Notch target genes.[8]

Role in Viral Infection

This compound has demonstrated potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[2] This activity stems from the crucial role of JMJD2 enzymes in the viral life cycle, particularly in the regulation of immediate-early (IE) gene expression.[11]

Upon infection, the viral genome becomes associated with host histones, which are often marked with repressive modifications like H3K9me3 as a host defense mechanism.[11] JMJD2 enzymes are recruited to the viral IE gene promoters where they remove these repressive marks, facilitating the initiation of viral gene transcription and subsequent viral replication.[11] By inhibiting JMJD2, this compound prevents the removal of H3K9me3 at IE promoters, leading to the suppression of IE gene expression and a block in the viral life cycle.[5][11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 8-hydroxyquinoline core, followed by a Suzuki coupling and subsequent amidation.

A detailed synthetic protocol can be found in the Probe Reports from the NIH Molecular Libraries Program.[11]

AlphaScreen Assay for JMJD2E Inhibition

This is a bead-based, non-radioactive, homogeneous assay used to measure the demethylase activity of JMJD2E.

Materials:

-

JMJD2E enzyme

-

Biotinylated H3K9me3 peptide substrate

-

Anti-H3K9me2 antibody

-

Protein A-conjugated acceptor beads

-

Streptavidin-conjugated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.3, 0.1% BSA, 0.01% Tween-20)

-

Co-factors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, L-ascorbic acid

-

This compound or other test compounds

Protocol:

-

Prepare a reaction mix containing assay buffer, JMJD2E, and co-factors.

-

Add this compound or vehicle control to the reaction mix and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA and the anti-H3K9me2 antibody.

-

Incubate to allow antibody-peptide binding.

-

Add a mixture of Protein A-conjugated acceptor beads and Streptavidin-conjugated donor beads.

-

Incubate in the dark for 1 hour at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (for monolayer integrity check)

Protocol:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

-

Wash the monolayers with HBSS.

-

Add this compound in HBSS to the apical (A) or basolateral (B) chamber.

-

At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

-

Analyze the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Materials:

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system

-

Phosphate buffer

-

This compound

-

Acetonitrile (for reaction quenching)

Protocol:

-

Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Add this compound to the mixture.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench with cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentration of remaining this compound by LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

HSV Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the inhibition of viral plaque formation.

Materials:

-

Vero cells

-

Herpes Simplex Virus (HSV-1)

-

Cell culture medium

-

Methylcellulose overlay

-

Crystal violet staining solution

-

This compound

Protocol:

-

Seed Vero cells in multi-well plates to form a confluent monolayer.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Infect the cells with a known titer of HSV-1.

-

After an adsorption period, remove the virus inoculum and add a methylcellulose overlay containing the respective concentrations of this compound.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with crystal violet.

-

Wash the plates and count the number of plaques in each well.

-

Calculate the EC50 value, the concentration of this compound that inhibits plaque formation by 50%.[12]

Mouse Ganglia Explant Model of HSV-1 Reactivation

This ex vivo model is used to study the effect of compounds on HSV-1 reactivation from latency.

Materials:

-

Latently infected mice with HSV-1

-

Dissection tools

-

Culture medium

-

This compound

Protocol:

-

Establish latent HSV-1 infection in mice (e.g., via ocular or footpad inoculation).

-

After several weeks, euthanize the mice and dissect the trigeminal or dorsal root ganglia.

-

Place individual ganglia in culture wells with medium containing either vehicle or this compound.

-

Monitor the medium for the presence of reactivated virus over several days by plaque assay on Vero cells.

-

Quantify the amount of reactivated virus to determine the effect of this compound on viral reactivation.

Conclusion and Future Directions

This compound represents a landmark achievement in the development of chemical probes for epigenetic targets. Its favorable pharmacological properties have enabled researchers to dissect the complex roles of JMJD2 enzymes in health and disease. The potent antiviral activity of this compound highlights the potential of targeting host epigenetic factors as a novel strategy for combating viral infections. Furthermore, the 8-hydroxyquinoline scaffold of this compound continues to serve as a valuable template for the design of next-generation JMJD2 inhibitors with improved potency and selectivity. Future research will likely focus on optimizing this scaffold for specific therapeutic applications, including the treatment of various cancers and viral diseases. The continued exploration of the biological functions of JMJD2 enzymes, facilitated by probes like this compound, will undoubtedly uncover new therapeutic opportunities.

References

- 1. Histone Demethylase JMJD2A Regulates Kaposi's Sarcoma-Associated Herpesvirus Replication and Is Targeted by a Viral Transcriptional Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of Histone Demethylase Inhibitor this compound and Acyclovir against Cyprinid herpesvirus 3 Infection [mdpi.com]

- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 8. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Demethylase JMJD2D Interacts With β-Catenin to Induce Transcription and Activate Colorectal Cancer Cell Proliferation and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

Unveiling the Chemical Biology of a Novel Histone Demethylase Inhibitor: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a potent and cell-permeable inhibitor of the Jumonji domain-containing protein 2 (JMJD2) family of histone demethylases. Designated as ML324, this small molecule has emerged as a valuable tool for studying the epigenetic regulation of gene expression and holds therapeutic potential, particularly in the context of viral infections. This document details the compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and a representative biochemical assay for evaluating its inhibitory activity. Furthermore, a simplified signaling pathway illustrates the mechanism of action of JMJD2 enzymes and the impact of their inhibition by this compound.

Chemical Structure and Physicochemical Properties

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a synthetic organic compound with a molecular formula of C₂₁H₂₃N₃O₂ and a molecular weight of 349.43 g/mol .[1] Its chemical identity is unambiguously defined by the following structural identifiers:

| Identifier | Value |

| SMILES | CN(C)CCCNC(=O)c1ccc(cc1)-c1cc(O)c2ncccc2c1 |

| InChI | InChI=1S/C21H23N3O2/c1-24(2)13-6-12-23-21(26)16-9-7-15(8-10-16)17-11-18-19(25)14-22-20(18)5-4-17/h4-5,7-11,14H,6,12-13H2,1-2H3,(H,23,26)(H,22,25) |

| CAS Number | 1222800-79-4[2] |

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃N₃O₂ | [1] |

| Molecular Weight | 349.43 g/mol | [1] |

| Appearance | Solid Powder | [3] |

| Solubility | DMSO: 40 mg/mL (114.47 mM), Ethanol: 3 mg/mL (8.58 mM) | TargetMol |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the JMJD2 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 920 nM against JMJD2E.[2][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, particularly the di- and tri-methylation of lysine 9 on histone H3 (H3K9me2/3). This demethylation activity is critical for the regulation of gene transcription.

The inhibitory action of this compound has been shown to have significant biological consequences. Notably, it exhibits potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[5] This antiviral effect is achieved through the inhibition of viral immediate-early (IE) gene expression, a critical step in the viral replication cycle.[5]

Experimental Protocols

Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound)

The following protocol is adapted from the "Probe Reports from the NIH Molecular Libraries Program" and describes the synthetic route to this compound.[6]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-8-methoxyquinoline A mixture of concentrated sulfuric acid (18.5 mL, 347 mmol), water (14.4 mL, 799 mmol), sodium 3-nitrobenzenesulfonate (16.5 g, 77 mmol), and glycerol (5.6 mL, 77 mmol) is gently warmed to 65 °C with stirring. To this warm mixture, 4-bromo-2-methoxyaniline (10 g, 49.5 mmol) is added in one portion. The reaction mixture is then heated to 135 °C and stirred for 3 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with 2 M NaOH. The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-8-methoxyquinoline.

Step 2: Synthesis of 6-Bromo-8-hydroxyquinoline 6-Bromo-8-methoxyquinoline is treated with 48% hydrobromic acid at reflux for 4 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford 6-bromo-8-hydroxyquinoline.

Step 3: Synthesis of Methyl 4-(8-hydroxyquinolin-6-yl)benzoate A mixture of 6-bromo-8-hydroxyquinoline, 4-(methoxycarbonyl)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a 3:1 mixture of 1,4-dioxane and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to give methyl 4-(8-hydroxyquinolin-6-yl)benzoate.

Step 4: Synthesis of 4-(8-Hydroxyquinolin-6-yl)benzoic acid Methyl 4-(8-hydroxyquinolin-6-yl)benzoate is dissolved in a mixture of tetrahydrofuran and methanol, and an aqueous solution of lithium hydroxide is added. The mixture is stirred at room temperature for 4 hours. The organic solvents are removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to yield 4-(8-hydroxyquinolin-6-yl)benzoic acid.

Step 5: Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) To a solution of 4-(8-hydroxyquinolin-6-yl)benzoic acid in dimethylformamide are added N,N-dimethylpropane-1,3-diamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and diisopropylethylamine. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by preparative HPLC to afford the final product, this compound.

JMJD2E Inhibition Assay (AlphaScreen)

This protocol is a representative method for determining the inhibitory activity of compounds against JMJD2E using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Experimental Workflow for JMJD2E AlphaScreen Assay

Caption: Workflow for the JMJD2E inhibition assay.

Materials:

-

Recombinant JMJD2E enzyme

-

Biotinylated histone H3 (1-21) trimethyl K9 peptide substrate

-

2-Oxoglutarate (2-OG)

-

Ammonium iron(II) sulfate

-

Ascorbic acid

-

HEPES buffer (pH 7.5)

-

Tween 20

-

Bovine Serum Albumin (BSA)

-

EDTA

-

AlphaScreen Streptavidin Donor Beads and Protein A Acceptor Beads

-

Anti-H3K9me2 antibody

-

384-well white Proxiplates

Procedure:

-

Prepare the assay buffer: 50 mM HEPES (pH 7.5), 0.01% (v/v) Tween 20, 0.1% (w/v) BSA.

-

Prepare a solution of cofactors in the assay buffer: 100 µM ascorbic acid, 1 µM ammonium iron(II) sulfate, and 10 µM 2-OG.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the JMJD2E enzyme to the assay buffer containing the cofactors.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature.

-

Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate to a final concentration of 100 nM.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA to a final concentration of 30 mM.

-

Add the detection mixture containing the anti-H3K9me2 antibody, AlphaScreen Streptavidin Donor Beads, and Protein A Acceptor Beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the amount of demethylation.

Signaling Pathway

The JMJD2 family of enzymes are key regulators of chromatin structure and gene expression. They act by removing repressive histone marks, specifically H3K9me3, thereby facilitating gene transcription. This compound, by inhibiting JMJD2, prevents the removal of this repressive mark, leading to the maintenance of a condensed chromatin state and transcriptional repression of target genes.

Simplified Signaling Pathway of JMJD2 and its Inhibition by this compound

Caption: JMJD2-mediated histone demethylation and its inhibition.

This diagram illustrates that signaling pathways such as Wnt can upregulate JMJD2 expression. JMJD2 enzymes then demethylate H3K9me3, a repressive histone mark, leading to transcriptional activation. This compound inhibits this process, resulting in the maintenance of H3K9me3 and transcriptional repression.

Conclusion

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a well-characterized and potent inhibitor of the JMJD2 family of histone demethylases. Its favorable physicochemical and pharmacokinetic properties make it an excellent probe for investigating the roles of these enzymes in cellular processes and disease states. The detailed synthetic and biochemical protocols provided in this guide will facilitate its use by the scientific community to further explore the therapeutic potential of targeting histone demethylation.

References

- 1. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 3. jmjd2 histone demethylases: Topics by Science.gov [science.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML324)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, also known as ML324 (CAS Number: 1222800-79-4). This compound is a potent and cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This document details its chemical properties, synthesis, mechanism of action, and its significant antiviral and potential antimalarial activities. Detailed experimental protocols for its synthesis, in vitro biological assays, and visualizations of the relevant signaling pathways are provided to support further research and development efforts.

Chemical and Physical Properties

This compound is a synthetic, solid compound with a molecular weight of 349.43 g/mol .[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1222800-79-4 | [1][2][3][4][5][6][7] |

| Synonyms | ML-324, MMV1580488 | [5][8] |

| Molecular Formula | C₂₁H₂₃N₃O₂ | [1][3][4] |

| Molecular Weight | 349.43 Da | [2] |

| Appearance | White to light brown powder | [7] |

| Purity | ≥98% (HPLC) | [2][7] |

| Solubility | DMSO: 10 mg/mL (clear) | [7] |

| Storage | 2-8°C, desiccated | [7] |

| InChI Key | QDBVSOZTVKXUES-UHFFFAOYSA-N | [4][7] |

Synthesis Protocol

The synthesis of this compound has been described in the literature and involves a multi-step process. The following protocol is adapted from the Probe Reports from the NIH Molecular Libraries Program.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Step 1: Preparation of 6-bromo-8-methoxyquinoline. A mixture of concentrated sulfuric acid, water, sodium 3-nitrobenzenesulfonate, and glycerol is gently warmed. To this mixture, 4-bromo-2-methoxyaniline is added in portions. The reaction mixture is heated at 150°C for 12 hours. After cooling, the mixture is poured into water, neutralized with ammonium hydroxide, and the product is extracted with dichloromethane.

-

Step 2: Suzuki Coupling. 6-bromo-8-methoxyquinoline is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane and water. The reaction is heated to yield 4-(8-methoxyquinolin-6-yl)benzoic acid.

-

Step 3: Amide Coupling. The resulting carboxylic acid is coupled with N¹,N¹-dimethylpropane-1,3-diamine using a coupling agent like HATU and a base such as DIPEA in a solvent like DMF at room temperature to form N-[3-(dimethylamino)propyl]-4-(8-methoxyquinolin-6-yl)benzamide.

-

Step 4: Demethylation. The final step involves the demethylation of the methoxy group on the quinoline ring using a demethylating agent like boron tribromide (BBr₃) in a solvent such as dichloromethane to yield the final product, this compound.

Mechanism of Action: JMJD2 Inhibition

This compound is a potent inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a reported IC₅₀ of 920 nM for JMJD2E.[3][7] These enzymes are responsible for removing methyl groups from lysine residues on histones, particularly the di- and tri-methylated lysine 9 of histone H3 (H3K9me2/3), which are generally associated with transcriptionally repressed chromatin. By inhibiting JMJD2, this compound prevents the removal of these repressive marks, leading to the maintenance of a heterochromatic state and the silencing of target gene expression.

JMJD2-Mediated Histone Demethylation Pathway

Caption: JMJD2 histone demethylation and its inhibition by this compound.

Biological Activity

Antiviral Activity

This compound has demonstrated significant antiviral effects against herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[3][6] The mechanism of this activity is linked to its inhibition of JMJD2, which leads to the suppression of viral immediate early (IE) gene expression.[3] IE genes are crucial for the initiation of the viral lytic cycle. By maintaining repressive histone methylation on the promoters of these viral genes, this compound effectively blocks the initiation of viral replication.

Effect of this compound on HSV-1 Immediate Early Gene Expression

Caption: this compound inhibits HSV-1 replication by blocking IE gene expression.

Antimalarial and Other Activities

This compound has also been identified as a compound with antimalarial activity.[5] Further research is needed to fully elucidate its mechanism of action against Plasmodium falciparum. Additionally, this compound has been shown to reduce osteoclastogenesis induced by bacterial lipopolysaccharide.[6]

Experimental Protocols

JMJD2A Histone Demethylase Activity Assay (AlphaLISA)

This protocol is adapted from a general AlphaLISA assay for JMJD2A and can be used to determine the IC₅₀ of this compound.

Assay Principle: The assay measures the demethylation of a biotinylated Histone H3 peptide tri-methylated at lysine 36 (H3K36me3) by JMJD2A. The demethylated product is detected using a specific antibody and AlphaLISA technology.

Materials:

-

JMJD2A enzyme

-

Biotinylated H3K36me3 peptide substrate

-

2-oxoglutarate (2OG)

-

Fe(II) sulfate

-

Ascorbate

-

This compound (or other inhibitors)

-

AlphaLISA anti-mIgG Acceptor beads

-

Streptavidin-conjugated Donor beads

-

Primary antibody specific for demethylated H3K36

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

-

384-well OptiPlate

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Incubation: In a 384-well plate, add the diluted this compound and purified JMJD2A enzyme. Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the demethylase reaction by adding a mixture of the biotinylated H3K36me3 peptide substrate, 2OG, Fe(II), and ascorbate.

-

Reaction Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection:

-

Stop the reaction and add the AlphaLISA Acceptor beads pre-incubated with the primary antibody. Incubate for 60 minutes at room temperature.

-

Add the Streptavidin-conjugated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

-

Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Herpes Simplex Virus (HSV-1) Plaque Reduction Assay

This protocol is a standard method to evaluate the antiviral activity of a compound against HSV-1.

Materials:

-

Vero cells

-

Herpes Simplex Virus-1 (HSV-1)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Carboxymethylcellulose (CMC) or other overlay medium

-

Crystal Violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with DMEM containing a low percentage of FBS and CMC, supplemented with various concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Plaque Visualization:

-

Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin).

-

Stain the fixed cells with Crystal Violet solution.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC₅₀ (50% effective concentration) of this compound.

Human Cytomegalovirus (hCMV) Plaque Reduction Assay

This protocol is similar to the HSV-1 assay but adapted for the slower-growing hCMV.

Materials:

-

Human Foreskin Fibroblasts (HFFs) or other permissive cells

-

Human Cytomegalovirus (hCMV)

-

This compound

-

Appropriate cell culture medium (e.g., MEM)

-

Fetal Bovine Serum (FBS)

-

Agarose or other overlay medium

-

Crystal Violet or other suitable stain

-

24-well plates

Procedure:

-

Cell Seeding: Plate HFFs in 24-well plates and grow to confluence.

-

Virus Infection: Inoculate the cell monolayers with a low multiplicity of infection (MOI) of hCMV. Adsorb for 90 minutes at 37°C.

-

Compound Treatment: Remove the inoculum and overlay the cells with a medium containing agarose and serial dilutions of this compound.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a CO₂ incubator, or until plaques are visible in the control wells.

-

Plaque Visualization and Counting: Fix and stain the cells as described for the HSV-1 assay. Count the plaques microscopically.

-

Data Analysis: Calculate the percent plaque reduction and determine the EC₅₀ of this compound for hCMV.

Conclusion

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a valuable research tool for studying the role of JMJD2 histone demethylases in various biological processes. Its potent inhibitory activity and cell permeability make it particularly useful for investigating the epigenetic regulation of gene expression. The demonstrated antiviral activity of this compound against both HSV and hCMV highlights its potential as a lead compound for the development of novel antiviral therapeutics that target host epigenetic factors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other JMJD2 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Transcriptional elongation of HSV Immediate Early genes by the Super Elongation Complex drives lytic infection and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Frontiers | The HSV-1 ICP4 Transcriptional Auto-Repression Circuit Functions as a Transcriptional “Accelerator” Circuit [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

ML324: An In-depth Technical Guide to its Mechanism of Action on Histone Demethylases

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML324 is a potent, cell-permeable small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, which are also known as lysine demethylase 4 (KDM4).[1] The JMJD2/KDM4 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, primarily H3K9me3 and H3K36me3.[2] Dysregulation of these enzymes has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the JMJD2/KDM4 enzymes.[2] Its 8-hydroxyquinoline core structure is believed to chelate the active site Fe(II) ion, which is essential for catalytic activity. By binding to the enzyme's active site, this compound prevents the binding of the α-ketoglutarate co-factor and the histone substrate, thereby inhibiting the demethylation reaction. This leads to an accumulation of repressive histone marks, such as H3K9me3, altering chromatin structure and gene expression.

Quantitative Data

The inhibitory activity of this compound has been quantified against several histone demethylases. The following table summarizes the key in vitro data.

| Target Enzyme | Assay Type | IC50 (µM) | Reference |

| JMJD2E (KDM4E) | AlphaScreen | 0.92 | [4] |

| KDM4B | Biochemical Assay | 4.9 | [5] |

Signaling Pathways

This compound has been shown to modulate distinct signaling pathways in different disease contexts.

Unfolded Protein Response (UPR) in Cancer

In hepatocellular carcinoma (HCC) cells, this compound induces apoptosis by triggering the Unfolded Protein Response (UPR).[6] Inhibition of KDM4 by this compound leads to the upregulation of key UPR-associated proteins, culminating in programmed cell death.

Caption: this compound-induced UPR pathway in cancer.

Inhibition of Viral Immediate-Early Gene Expression

This compound exhibits antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting the expression of viral immediate-early (IE) genes.[3][4] This process is crucial for the initiation of the viral lytic cycle. The proposed mechanism involves the maintenance of repressive histone methylation on viral gene promoters, thus silencing their transcription.

Caption: Antiviral mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Assay: AlphaScreen for JMJD2E Inhibition

This assay quantitatively measures the enzymatic activity of JMJD2E and the inhibitory potential of compounds like this compound.[2]

Materials:

-

JMJD2E enzyme

-

Biotinylated histone H3 peptide substrate

-

α-ketoglutarate

-

Fe(II) (as Ferrous Ammonium Sulfate - FAS)

-

Ascorbic acid

-

AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads

-

Anti-H3K9me2 antibody

-

Assay buffer: 50 mM HEPES (pH 7.3), 0.1% BSA, 0.01% Tween-20

-

384-well white opaque plates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer containing 2 nM JMJD2E.

-

Add 50 nL of this compound solution at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding 5 µL of a substrate mix containing the biotinylated histone H3 peptide, α-ketoglutarate, FAS, and ascorbic acid.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection mix containing the anti-H3K9me2 antibody, Streptavidin Donor beads, and Protein A Acceptor beads.

-

Incubate in the dark for 1 hour at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Caption: AlphaScreen assay workflow.

Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

-

MSTO-211H mesothelioma cells (or other relevant cell line)

-

Complete culture medium

-

This compound

-

Sterile p200 pipette tips

-

Microscope with a camera

Procedure:

-

Seed MSTO-211H cells in a 6-well plate and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete medium containing either DMSO (vehicle control) or a specified concentration of this compound (e.g., 10 µM).

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same fields at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

Caption: Wound healing assay workflow.

3D Cellular Assay: Spheroid Culture

This assay models the three-dimensional growth of tumors and assesses the effect of this compound on this more physiologically relevant system.[3]

Materials:

-

Bladder cancer cells (or other cancer cell line)

-

Ultra-low attachment 96-well plates

-

Complete culture medium

-

This compound

-

Microscope

Procedure:

-

Prepare a single-cell suspension of bladder cancer cells.

-

Seed a defined number of cells (e.g., 2,000 cells/well) into the wells of an ultra-low attachment 96-well plate.

-

Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.

-

Incubate for 2-3 days to allow for spheroid formation.

-

Treat the spheroids with various concentrations of this compound or DMSO as a control.

-

Monitor spheroid growth and morphology over several days using a microscope.

-

At the end of the experiment, assess cell viability using a suitable assay (e.g., CellTiter-Glo® 3D).

Caption: 3D spheroid culture workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the JMJD2/KDM4 family of histone demethylases. Its mechanism of action as a competitive inhibitor leads to significant downstream effects on gene expression, impacting cellular processes such as apoptosis in cancer and viral replication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting this class of enzymes. As research progresses, a more comprehensive understanding of the selectivity and off-target effects of this compound will be crucial for its development as a potential therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-D Cell Culture System for Studying Invasion and Evaluating Therapeutics in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]

- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

ML324: A Selective, Cell-Permeable Inhibitor of the JMJD2 Family of Histone Demethylases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of ML324, a potent and selective small-molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This compound serves as a critical research tool for investigating the biological roles of JMJD2 enzymes in various pathological and physiological processes, including cancer and viral infections.[1] Its excellent cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties distinguish it from earlier inhibitors, enabling robust studies in both cellular and in vivo models.[1][2]

Core Properties and Quantitative Data

This compound, or N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, emerged from a quantitative high-throughput screening campaign designed to identify novel inhibitors of the JMJD2 family.[1] These enzymes are α-ketoglutarate and Fe(II)-dependent oxygenases that remove methyl groups from histone lysine residues, primarily targeting di- and trimethylated histone H3 lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), which are key epigenetic marks in transcriptional regulation.[1][3][4][5]

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ Value | Assay Type | Notes |

| JMJD2E | 920 nM (~0.92 µM) | Cell-free assay | Potent, submicromolar inhibitory activity.[1][2][6][7][8] |

| KDM4B (JMJD2B) | 4.9 µM | AlphaScreen® | Exhibits inhibitory activity against other JMJD2 family members.[9][10] |

Table 2: Physicochemical and ADME Properties of this compound

| Property | Value / Observation | Significance |

| Cell Permeability | Excellent | A significant advantage over previous inhibitors that possessed carboxylic acid moieties, enabling cell-based studies.[1][2] |

| Microsomal Stability | Excellent | Stable in the presence of both mouse and rat liver microsomes, suggesting suitability for in vivo studies.[2] |

| Solubility | Favorable | Possesses good ADME properties for research applications.[1] |

| Purity | >95% | High purity ensures reliability in experimental assays.[1] |

Mechanism of Action and Signaling Pathways

The JMJD2 family of enzymes catalyzes the demethylation of histone lysine residues through an α-ketoglutarate-dependent dioxygenation mechanism.[1] This process involves the oxidation of α-ketoglutarate to succinate and CO₂, which provides the energy for the hydroxylation and subsequent removal of the methyl group from the histone tail. This compound acts as an inhibitor of this process.

References

- 1. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. genepath.med.harvard.edu [genepath.med.harvard.edu]

- 6. xcessbio.com [xcessbio.com]

- 7. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]

- 8. allgenbio.com [allgenbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiviral Activity of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and Related Quinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the anticipated antiviral properties and relevant experimental methodologies for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide. Direct experimental data for this specific compound is not publicly available. The information presented herein is based on studies of structurally similar quinoline derivatives, particularly those evaluated for activity against Dengue Virus (DENV).

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antiviral effects. This technical guide focuses on the potential antiviral activity of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a compound belonging to the 8-hydroxyquinoline benzamide class. While specific data for this molecule is pending, research on analogous compounds suggests a likely mechanism of action targeting the early stages of viral infection, particularly against flaviviruses such as Dengue Virus. This guide summarizes the available quantitative data for related compounds, provides detailed experimental protocols for antiviral evaluation, and visualizes potential viral life cycle inhibition points.

Quantitative Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of novel quinoline derivatives that are structurally related to N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide. These compounds were evaluated for their inhibitory effects against Dengue Virus serotype 2 (DENV2).

Table 1: Antiviral Activity of Representative Quinoline Derivatives against DENV2

| Compound ID | Description | EC50 (µM) | Virus | Cell Line | Assay Type |

| Compound 1 | 2-isopropy-5,7-dichloro-8-hydroxyquinoline | 1.5 ± 0.3 | DENV2 | Vero | Plaque Reduction Assay |

| Compound 2 | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | 2.1 ± 0.5 | DENV2 | Vero | Plaque Reduction Assay |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Cytotoxicity of Representative Quinoline Derivatives

| Compound ID | Description | CC50 (µM) | Cell Line | Assay Type |

| Compound 1 | 2-isopropy-5,7-dichloro-8-hydroxyquinoline | > 30 | Vero | ATP-based Cell Viability |

| Compound 2 | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | > 30 | Vero | ATP-based Cell Viability |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antiviral activity of quinoline derivatives against Dengue Virus.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles.

-

Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial 10-fold dilutions of the DENV2 stock in serum-free media.

-

Infection: Remove the growth medium from the Vero cell monolayers and infect the cells with the virus dilutions for 1-2 hours at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.

-

Compound Treatment: Following infection, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound (e.g., N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide). The overlay medium typically contains 1% methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days to allow for plaque formation.

-

Fixation and Staining: After the incubation period, fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells or culture supernatants.

-

RNA Extraction: Infect Vero cells with DENV2 and treat with the test compound. At a specified time post-infection (e.g., 48 hours), extract total RNA from the cells or the culture supernatant using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers.

-

Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan) that binds to the DENV cDNA. The amplification of the viral cDNA is monitored in real-time.

-

Quantification: Use a standard curve generated from known concentrations of a DENV RNA plasmid to quantify the viral RNA copies in the samples.

Western Blot for Viral Protein Detection

This technique is used to detect the presence and quantify the levels of specific viral proteins in infected cells.

-

Cell Lysis: Infect Vero cells with DENV2 and treat with the test compound. After a suitable incubation period, lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a DENV protein (e.g., Envelope or NS1 protein).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the intensity of the protein bands to determine the relative amount of the viral protein in each sample.

Mandatory Visualizations

Dengue Virus Life Cycle and Potential Inhibition Points

The following diagram illustrates the key stages of the Dengue Virus life cycle, highlighting potential points of inhibition by quinoline derivatives. Studies on related compounds suggest that they may interfere with the early stages of infection, such as viral entry or uncoating.[1]

References

The Critical Role of JMJD2 Inhibition in Combating Herpes Simplex Virus Infection: A Technical Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the role of Jumonji domain-containing 2 (JMJD2) protein inhibition in the context of Herpes Simplex Virus (HSV) infection. Drawing upon key findings in the field, this document outlines the molecular mechanisms, presents quantitative data on the effects of JMJD2 inhibitors, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the development of novel antiviral therapeutics targeting epigenetic regulators.

Executive Summary

Herpes Simplex Virus (HSV), a ubiquitous human pathogen, establishes lifelong latent infections and is responsible for a range of clinical manifestations. The transition between lytic and latent phases of the viral life cycle is intricately regulated by epigenetic modifications of the viral genome. Host-cell chromatin-modifying enzymes, including histone demethylases, play a pivotal role in this process. The JMJD2 family of histone demethylases, which are responsible for removing repressive histone H3 lysine 9 di- and trimethylation (H3K9me2/3) marks, have emerged as critical host factors required for the efficient transcription of viral immediate-early (IE) genes. Inhibition of JMJD2 activity presents a promising therapeutic strategy to control both lytic HSV infection and reactivation from latency. This guide will explore the preclinical evidence supporting the development of JMJD2 inhibitors as a novel class of anti-herpetic agents.

The Epigenetic Landscape of HSV Infection and the Role of JMJD2

Upon entering the host cell nucleus, the HSV genome is rapidly chromatinized and becomes associated with host histones. This process subjects the viral DNA to the host's epigenetic regulatory machinery. To initiate a lytic infection, the virus must overcome the silencing effects of repressive histone modifications, such as H3K9me2/3.

The viral protein VP16, a potent transactivator, recruits a multiprotein complex containing the host cell factor 1 (HCF-1). HCF-1, in turn, orchestrates the recruitment of histone-modifying enzymes to the promoters of viral IE genes. This complex includes histone methyltransferases that add activating marks (e.g., H3K4me3) and, crucially, histone demethylases that remove repressive marks. The JMJD2 family of demethylases (JMJD2A, 2B, 2C, and 2D) are key components of this complex, where they actively erase the H3K9me2/3 marks, thereby facilitating the initiation of viral gene transcription and the subsequent cascade of lytic replication.[1][2] Similarly, the histone demethylase LSD1 is also involved in removing H3K9me1/2 marks.[2]

Inhibition of JMJD2 enzymatic activity leads to the accumulation of repressive H3K9 methylation on viral IE promoters, effectively blocking the initiation of the lytic cycle.[1][2] Furthermore, this inhibitory action has been shown to suppress the reactivation of HSV from its latent state in sensory neurons, highlighting the therapeutic potential of targeting JMJD2 for both acute and recurrent infections.[1][2]

Quantitative Analysis of JMJD2 Inhibition on HSV-1 Infection

The efficacy of JMJD2 inhibition in controlling HSV-1 infection has been demonstrated through quantitative assessments of viral gene expression and viral yields. The small molecule inhibitor ML324 has been identified as a potent inhibitor of the JMJD2 family.[3]

Effect of JMJD2 Inhibitor this compound on HSV-1 Immediate-Early (IE) Gene Expression

Treatment of Human Foreskin Fibroblasts (HFF) with this compound prior to and during HSV-1 infection resulted in a dose-dependent reduction in the mRNA levels of several key viral IE genes.

| Inhibitor Concentration | ICP4 mRNA Level (Relative to DMSO) | ICP27 mRNA Level (Relative to DMSO) | ICP22 mRNA Level (Relative to DMSO) |

| 12.5 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 25 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 50 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Data summarized from findings where HFF cells were treated with this compound for 3 hours and then infected with HSV-1 (0.1 PFU per cell) for 3 hours.[4][5] Statistical significance was reported as P < 0.0001 using a two-way ANOVA with Tukey's post hoc test.[4][5] |

Effect of JMJD2 Inhibitor this compound on HSV-1 Viral Yield

The inhibition of IE gene expression by this compound translates to a significant reduction in the production of infectious viral particles.

| Inhibitor Concentration | Viral Yield (PFU/ml, Relative to DMSO) |

| 12.5 µM | Significantly Reduced |

| 25 µM | Significantly Reduced |

| 50 µM | Significantly Reduced |

| Data summarized from findings where HFF cells were treated with this compound for 3 hours and infected with HSV-1 (0.1 PFU per cell) for 24 hours.[4][5] Statistical significance was reported as P < 0.004 using a one-way ANOVA with Dunnett's post hoc test.[4][5] |

Effect of JMJD2 Inhibitor DMOG on HSV-1 IE Gene Expression

The broad-spectrum 2-oxoglutarate dioxygenase inhibitor, dimethyloxalylglycine (DMOG), which also inhibits JMJD2, has also been shown to reduce HSV-1 IE gene expression.

| Inhibitor Concentration | Relative mRNA Levels (Viral and Cellular) |

| Indicated Concentrations | Levels of viral and cellular control mRNAs are expressed relative to cells treated with dimethyl sulfoxide (DMSO). |

| HFF cells were treated with the indicated concentrations of the JMJD2 inhibitor DMOG for 4 hours, were infected with HSV-1 (0.1 PFU per cell).[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of JMJD2 inhibition in HSV infection.

Cell Culture and Virus Infection

-

Cell Lines: Human Foreskin Fibroblasts (HFF), MRC-5, or Vero cells are commonly used for HSV-1 propagation and infection studies. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Strains: HSV-1 strains such as KOS or F are typically used.

-

Infection Protocol:

-

Plate cells to achieve a confluent monolayer on the day of infection.

-

Pre-treat cells with the JMJD2 inhibitor (e.g., this compound) or DMSO (vehicle control) at the desired concentrations for a specified period (e.g., 3-4 hours).

-

Remove the culture medium and infect the cells with HSV-1 at a specified multiplicity of infection (MOI) (e.g., 0.1 or 1.0 PFU/cell) in a low volume of serum-free medium.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing the inhibitor or vehicle control.

-

Incubate for the desired time points (e.g., 3, 4, or 24 hours) before harvesting for downstream analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression

-

RNA Isolation: Total RNA is extracted from infected cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

DNase Treatment: To remove any contaminating viral DNA, the isolated RNA is treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is set up using a SYBR Green-based master mix, gene-specific primers for viral IE genes (e.g., ICP4, ICP27, ICP22) and a host reference gene (e.g., 18S rRNA, GAPDH).

-

Data Analysis: The relative expression of viral genes is calculated using the ΔΔCt method, normalizing to the expression of the host reference gene and relative to the DMSO-treated control.

Plaque Assay for Viral Titer Determination

-

Sample Preparation: Supernatants and cell lysates from infected cultures are harvested at the desired time point post-infection.

-

Serial Dilution: The collected samples are serially diluted in serum-free medium.

-

Infection of Indicator Cells: Confluent monolayers of Vero cells (or another susceptible cell line) in multi-well plates are infected with the serial dilutions of the virus samples.

-

Overlay: After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., medium containing methylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques.

-

Staining and Counting: The overlay is removed, and the cell monolayers are fixed and stained with a solution such as crystal violet. Plaques, which appear as clear zones where cells have been lysed, are then counted.

-

Titer Calculation: The viral titer is calculated in plaque-forming units per milliliter (PFU/ml) based on the dilution factor and the number of plaques counted.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Infected cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-H3K9me3) or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the immunocomplexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of viral IE genes to determine the enrichment of the target histone modification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of JMJD2 inhibition on HSV-1 infection.

Caption: Signaling pathway of HSV-1 IE gene activation and the point of JMJD2 inhibition.

Caption: A typical experimental workflow for evaluating JMJD2 inhibitors against HSV-1.

Conclusion and Future Directions

The evidence strongly indicates that the JMJD2 family of histone demethylases are critical host factors for the initiation of HSV lytic infection and reactivation from latency. The targeted inhibition of these enzymes represents a novel and promising therapeutic strategy. Small molecule inhibitors, such as this compound, have demonstrated significant efficacy in reducing viral immediate-early gene expression and subsequent viral replication in preclinical models.

Future research should focus on:

-

Optimizing inhibitor specificity and potency: Developing next-generation JMJD2 inhibitors with improved pharmacological properties.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential of JMJD2 inhibitors in animal models of HSV infection and disease.

-

Combination therapies: Investigating the synergistic effects of JMJD2 inhibitors with existing antiviral drugs, such as acyclovir.

-

Understanding resistance mechanisms: Characterizing the potential for viral escape from JMJD2 inhibitor-mediated suppression.

By continuing to explore the epigenetic regulation of HSV infection, the scientific community is poised to develop innovative and effective treatments for this persistent viral pathogen. The inhibition of JMJD2 is a clear and compelling path forward in this endeavor.

References

- 1. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the JMJD2 histone demethylases to epigenetically control herpesvirus infection and reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ML324 and its Role in the Inhibition of Human Cytomegalovirus (hCMV) Replication